molecular formula C20H26N6O B2687829 (E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 477865-35-3

(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No. B2687829
CAS RN: 477865-35-3
M. Wt: 366.469
InChI Key: XXJZXWHJOWHGRD-LPYMAVHISA-N
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Description

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized from ursolic acid, a lipophilic pentacyclic triterpenoid found in a wide variety of plants .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the use of ursolic acid-based derivatives . The specific synthesis process can vary depending on the desired end product.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and the conditions under which the reactions are carried out .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthetic Approaches

The synthesis of complex heterocyclic compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, involves multifaceted chemical reactions. For example, Kanno et al. (1991) detailed a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, highlighting the versatility of these compounds in generating novel chemical structures (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991). Similarly, Gomha and Farghaly (2011) described the preparation of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, showcasing the condensation reactions central to synthesizing such compounds (Gomha & Farghaly, 2011).

Chemical Properties

The intricate chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and related compounds are often characterized by their structural and electronic configurations. Desenko et al. (1993) explored the imine-enamine tautomerism of dihydroazolopyrimidines, indicating the influence of substituents on the tautomeric equilibrium and highlighting the chemical versatility of these compounds (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its intended use. For example, some compounds in this class have been studied for their anti-inflammatory activity, which is thought to be due to their ability to inhibit the enzyme cyclooxygenase-2 (COX-2) .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound. Some compounds in this class have been found to have less toxicity than certain positive controls .

Future Directions

Research into 1,2,4-triazolo[1,5-a]pyrimidines is ongoing, and these compounds are being studied for their potential use in a variety of applications, including as anti-inflammatory agents and as potential COVID-19 drug candidates .

properties

IUPAC Name

N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-14(27-16-9-7-15(8-10-16)20(2,3)4)17-11-12-21-19-23-18(24-26(17)19)22-13-25(5)6/h7-14H,1-6H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJZXWHJOWHGRD-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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